2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-component reaction involving the following steps:
Starting Materials: The synthesis begins with the preparation of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) as precursors.
Multicomponent Reaction: These precursors undergo a multicomponent reaction with dimedone and the appropriate aromatic aldehyde to form the desired pyrimidoquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the multicomponent reaction process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione .
- Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) .
Uniqueness
What sets 2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione apart is its unique combination of a pyrimidoquinoline core with a fluorobenzylsulfanyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H23FN4O2S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H23FN4O2S/c1-25(2)11-17-20(18(31)12-25)19(14-7-9-27-10-8-14)21-22(28-17)29-24(30-23(21)32)33-13-15-5-3-4-6-16(15)26/h3-10,19H,11-13H2,1-2H3,(H2,28,29,30,32) |
InChI Key |
IPXSLRIYXWGMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=NC=C5)C(=O)C1)C |
Origin of Product |
United States |
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